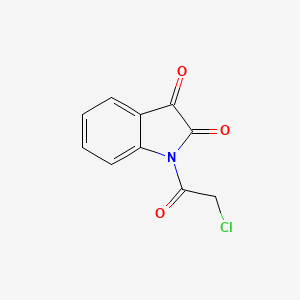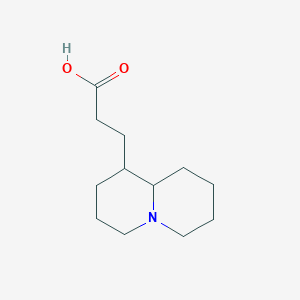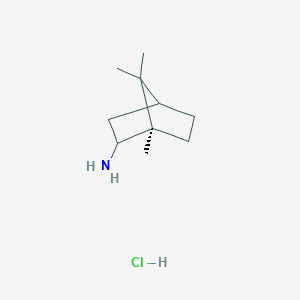
Methyl ((2,4,6-triisopropylphenyl)sulfonyl)-L-serinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl ((2,4,6-triisopropylphenyl)sulfonyl)-L-serinate is an organic compound that belongs to the class of sulfonyl amino acid derivatives This compound is characterized by the presence of a sulfonyl group attached to a phenyl ring, which is further substituted with three isopropyl groups at the 2, 4, and 6 positions The serinate moiety is esterified with a methyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl ((2,4,6-triisopropylphenyl)sulfonyl)-L-serinate typically involves the following steps:
Formation of the sulfonyl chloride: The starting material, 2,4,6-triisopropylbenzenesulfonyl chloride, is prepared by sulfonation of 2,4,6-triisopropylbenzene with chlorosulfonic acid.
Coupling with L-serine: The sulfonyl chloride is then reacted with L-serine in the presence of a base such as triethylamine to form the sulfonyl-L-serine derivative.
Esterification: The final step involves the esterification of the carboxyl group of the L-serine derivative with methanol in the presence of an acid catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for sulfonation and esterification steps, which enhance reaction efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl groups, leading to the formation of hydroperoxides or alcohols.
Reduction: Reduction of the sulfonyl group can yield the corresponding sulfide or thiol derivatives.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide are typical.
Major Products:
Oxidation: Hydroperoxides, alcohols.
Reduction: Sulfides, thiols.
Substitution: Amino or thiol-substituted derivatives.
科学的研究の応用
Methyl ((2,4,6-triisopropylphenyl)sulfonyl)-L-serinate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonylated amino acids and peptides.
Biology: The compound is studied for its potential role in modifying proteins and peptides, which can be useful in understanding protein function and interactions.
Medicine: Research is ongoing to explore its potential as a prodrug or a drug delivery agent, leveraging its ability to modify biological molecules.
Industry: It is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Methyl ((2,4,6-triisopropylphenyl)sulfonyl)-L-serinate involves its ability to interact with biological molecules through its sulfonyl group. This group can form covalent bonds with nucleophilic sites on proteins and peptides, leading to modifications that can alter their function. The molecular targets include amino acid residues such as cysteine and lysine, which have nucleophilic side chains. The pathways involved include covalent modification and subsequent changes in protein activity or stability.
類似化合物との比較
- 2,4,6-Triisopropylbenzenesulfonyl hydrazide
- 2,4,6-Triisopropylbenzenesulfonyl chloride
- Methyl 1-[(2,4,6-triisopropylphenyl)sulfonyl]-4-piperidinecarboxylate
Comparison: Methyl ((2,4,6-triisopropylphenyl)sulfonyl)-L-serinate is unique due to the presence of the L-serinate moiety, which imparts specific biological activity and potential for protein modification. In contrast, 2,4,6-Triisopropylbenzenesulfonyl hydrazide and 2,4,6-Triisopropylbenzenesulfonyl chloride are primarily used as intermediates in organic synthesis. Methyl 1-[(2,4,6-triisopropylphenyl)sulfonyl]-4-piperidinecarboxylate is another sulfonylated compound but with different structural features and applications.
特性
分子式 |
C19H31NO5S |
|---|---|
分子量 |
385.5 g/mol |
IUPAC名 |
methyl 3-hydroxy-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoate |
InChI |
InChI=1S/C19H31NO5S/c1-11(2)14-8-15(12(3)4)18(16(9-14)13(5)6)26(23,24)20-17(10-21)19(22)25-7/h8-9,11-13,17,20-21H,10H2,1-7H3 |
InChIキー |
UZVGAOZBSSSTDW-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NC(CO)C(=O)OC)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{2-[(5-bromofuran-2-yl)carbonyl]hydrazinyl}-N-(4-ethoxyphenyl)-4-oxobutanamide](/img/structure/B14800681.png)
![(2E)-N-({4-[acetyl(methyl)amino]phenyl}carbamothioyl)-3-phenylprop-2-enamide](/img/structure/B14800708.png)


![3-[[(1R)-1,6-dimethyl-2-prop-1-enyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-hydroxymethylidene]-5-(hydroxymethyl)-1-methylpyrrolidine-2,4-dione](/img/structure/B14800723.png)

![tert-Butyl (4aS,7aS)-4-benzylhexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/structure/B14800727.png)
![3-(phenylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B14800734.png)


![Pyrrolidine, 1-[2-[4-[(1E)-1-(4-iodophenyl)-2-phenyl-1-buten-1-yl]phenoxy]ethyl]-](/img/structure/B14800760.png)
![(S)-tert-Butyl (9-fluoro-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepin-3-yl)carbamate](/img/structure/B14800764.png)

